molecular formula C16H19N3O3S B5593081 (5Z)-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

(5Z)-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

Cat. No.: B5593081
M. Wt: 333.4 g/mol
InChI Key: FSVIIHDHCGSQLI-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound that features a thiazolone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes both piperazine and hydroxyphenyl groups, allows it to participate in a variety of chemical reactions and interactions.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with potentially useful properties.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to form hydrogen bonds and participate in other non-covalent interactions makes it a candidate for drug development and other biomedical applications.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its interactions with biological targets could lead to the development of new treatments for various diseases.

Industry

In industry, this compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers, coatings, and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multiple steps. One common method starts with the preparation of the thiazolone core, followed by the introduction of the hydroxyethyl piperazine and hydroxyphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher efficiency and lower costs. The use of automated systems and advanced analytical techniques ensures consistent quality and performance of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler, less oxidized forms of the compound.

Mechanism of Action

The mechanism of action of (5Z)-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-5-[(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
  • (5Z)-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-5-[(4-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

Uniqueness

What sets (5Z)-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE apart from similar compounds is its specific combination of functional groups. This unique structure allows it to participate in a wider range of chemical reactions and interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c20-10-9-18-5-7-19(8-6-18)16-17-15(22)14(23-16)11-12-1-3-13(21)4-2-12/h1-4,11,20-21H,5-10H2/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVIIHDHCGSQLI-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC(=O)C(=CC3=CC=C(C=C3)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCO)C2=NC(=O)/C(=C/C3=CC=C(C=C3)O)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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